molecular formula C17H16N4O2S B2855094 1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-73-5

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2855094
CAS No.: 2034431-73-5
M. Wt: 340.4
InChI Key: YSSCREMZHCJKBS-UHFFFAOYSA-N
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Description

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, enabling cell movement, and facilitating intracellular transport.

Mode of Action

For instance, compounds that target tubulin typically disrupt microtubule dynamics, leading to cell cycle arrest .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit high bioavailability , suggesting that this compound may also be well-absorbed and distributed within the body.

Result of Action

Based on the potential interaction with tubulin, it can be inferred that the compound may lead to cell cycle arrest and apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Properties

IUPAC Name

1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-10-9-18-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCREMZHCJKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.